2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-pyridinecarboxylic acid with thioamides in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as ethanol or tetrahydrofuran, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 2-(2-Pyridyl)thiazole-4-carboxylic acid
- 2-(4-Methylpyridin-2-yl)thiazole-4-carboxylic acid
Uniqueness
2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-11-3-2-7(6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
WDCJBAJNRPYCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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